molecular formula C5H3ClN4 B1280090 6-Amino-2-chloropyrimidine-4-carbonitrile CAS No. 64376-18-7

6-Amino-2-chloropyrimidine-4-carbonitrile

Cat. No. B1280090
CAS RN: 64376-18-7
M. Wt: 154.56 g/mol
InChI Key: ZVBKQUJDZNBBGY-UHFFFAOYSA-N
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Description

The compound 6-Amino-2-chloropyrimidine-4-carbonitrile is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of amino and chloro substituents on the pyrimidine ring can significantly alter the chemical and biological properties of these compounds, making them valuable for various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 6-Amino-2-chloropyrimidine-4-carbonitrile, has been achieved through various methods. For instance, a three-component condensation approach has been utilized to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles using aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol . Another environmentally friendly one-step synthesis method involves the condensation of aromatic aldehydes, malononitrile, and guanidine hydrochloride in an aqueous medium using potassium carbonate . These methods highlight the versatility and adaptability of synthetic routes to produce pyrimidine derivatives under various conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses . These techniques provide detailed information about the arrangement of atoms within the molecule, the presence of functional groups, and the overall molecular geometry. The structure of 6-Amino-2-chloropyrimidine-4-carbonitrile would likely be elucidated using similar analytical methods to confirm the placement of the amino and chloro substituents on the pyrimidine ring.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, which are essential for further functionalization and the synthesis of more complex molecules. For example, acetylation, formylation, and reactions with primary and heterocyclic amines have been reported to yield a range of products, including Schiff bases and nitrogen heterocyclic compounds . Additionally, cyclization reactions under Dieckmann conditions and alkylation reactions have been used to synthesize novel pyrimidine derivatives . These reactions demonstrate the chemical reactivity of pyrimidine compounds and their potential as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of an amino group can increase the basicity of the compound, while a chloro substituent can enhance its reactivity in nucleophilic substitution reactions. The specific properties of 6-Amino-2-chloropyrimidine-4-carbonitrile would need to be determined experimentally, but they are expected to be consistent with the behavior of similar pyrimidine derivatives.

Scientific Research Applications

  • Anti-inflammatory Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Method : Numerous methods for the synthesis of pyrimidines are described . Numerous polysubstituted pyrimidines carrying several substituents at position-5 of the ring were studied for their potential to suppress the immune-induced NO production .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Pharmacological Applications

    • Field : Pharmacology
    • Application : Diazines, which include pyrimidines, are reported to exhibit a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
    • Method : This chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines .
    • Results : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : 2-Amino-4-chloropyrimidine is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide .
    • Method : The compound is used in organic synthesis .
    • Results : It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff fields .
  • Antioxidant Activities

    • Field : Biochemistry
    • Application : Pyrimidines are known to exhibit antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
    • Method : Numerous methods for the synthesis of pyrimidines are described . Polysubstituted 2-aminopyrimidines bearing chlorine at C-4 and C-6 positions of their rings exhibit considerable activities .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
  • Antiviral Activities

    • Field : Virology
    • Application : Pyrimidines are known to exhibit antiviral activities . Antiviral drugs are a class of medication used specifically for treating viral infections rather than bacterial ones .
    • Method : Numerous methods for the synthesis of pyrimidines are described . The introduction of electron-releasing substituents in 5-nitropyrimidine-2,4-dione derivatives leads to activity enhancement .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
  • Negishi Coupling Reaction

    • Field : Organic Chemistry
    • Application : 6-Chloropyridine-2-carbonitrile, a compound similar to 6-Amino-2-chloropyrimidine-4-carbonitrile, is used as a substrate in a Negishi coupling reaction with an arylzinc halide .
    • Method : The reaction is catalyzed by Pd-NHC (PEPPSI-Ipr, Catalog No. 668032) .
    • Results : The Negishi coupling is a powerful method for forming carbon-carbon bonds .
  • Antifungal Activities

    • Field : Mycology
    • Application : Pyrimidines are known to exhibit antifungal activities . Antifungal drugs are a class of medication used specifically for treating fungal infections .
    • Method : Numerous methods for the synthesis of pyrimidines are described . The introduction of electron-releasing substituents in 5-nitropyrimidine-2,4-dione derivatives leads to activity enhancement .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
  • Antitubercular Agents

    • Field : Pharmacology
    • Application : Pyrimidines are known to exhibit antitubercular activities . Antitubercular agents are drugs used to treat tuberculosis .
    • Method : This chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines .
    • Results : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
  • Antidiabetic Activities

    • Field : Endocrinology
    • Application : Pyrimidines are known to exhibit antidiabetic activities . Antidiabetic drugs are a class of medication used specifically for treating diabetes .
    • Method : This chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines .
    • Results : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
  • Anticancer Activities

    • Field : Oncology
    • Application : Pyrimidines are known to exhibit anticancer activities . Anticancer drugs are a class of medication used specifically for treating cancer .
    • Method : This chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines .
    • Results : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
  • Negishi Coupling Reaction

    • Field : Organic Chemistry
    • Application : 6-Chloropyridine-2-carbonitrile, a compound similar to 6-Amino-2-chloropyrimidine-4-carbonitrile, is used as a substrate in a Negishi coupling reaction with an arylzinc halide .
    • Method : The reaction is catalyzed by Pd-NHC (PEPPSI-Ipr, Catalog No. 668032) .
    • Results : The Negishi coupling is a powerful method for forming carbon-carbon bonds .

Safety And Hazards

“6-Amino-2-chloropyrimidine-4-carbonitrile” is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

While the future directions for “6-Amino-2-chloropyrimidine-4-carbonitrile” are not explicitly mentioned in the search results, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-amino-2-chloropyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-9-3(2-7)1-4(8)10-5/h1H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBKQUJDZNBBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493666
Record name 6-Amino-2-chloropyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-chloropyrimidine-4-carbonitrile

CAS RN

64376-18-7
Record name 6-Amino-2-chloropyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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